Technical Monograph: 2-(Methoxymethoxy)benzoic Acid
Technical Monograph: 2-(Methoxymethoxy)benzoic Acid
CAS Number: 5876-91-5 Primary Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Content Type: Technical Reference & Synthetic Guide.
Executive Summary
2-(Methoxymethoxy)benzoic acid (CAS 5876-91-5) is a specialized salicylic acid derivative where the phenolic hydroxyl group is masked by a methoxymethyl (MOM) protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of polyfunctionalized aromatic scaffolds for drug discovery.
Its primary utility lies in its dual functionality:
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Robust Protection: The MOM group protects the phenol from oxidation and alkylation during multi-step synthesis.
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Directed Ortho Metalation (DOM): The MOM ether is a potent Directed Metalation Group (DMG), capable of coordinating organolithium reagents to facilitate regiospecific substitution at the C-3 position, a transformation difficult to achieve with unprotected salicylic acid.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 5876-91-5 |
| IUPAC Name | 2-(Methoxymethoxy)benzoic acid |
| Synonyms | o-(Methoxymethoxy)benzoic acid; MOM-protected salicylic acid |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water.[1][2] |
| SMILES | COCOC1=CC=CC=C1C(=O)O |
| InChI Key | SYHDRSQBOSNTHM-UHFFFAOYSA-N (Note: Verify specific isomer key) |
Synthetic Methodology
The synthesis of 2-(methoxymethoxy)benzoic acid requires careful orchestration to avoid the formation of the MOM-ester byproduct or polymerization. The most reliable protocol involves the protection of methyl salicylate followed by saponification.
Protocol: The Methyl Salicylate Route
This two-step sequence avoids the ambiguity of protecting the free acid directly, where the carboxylate can compete as a nucleophile.
Step 1: Phenol Protection
Reagents: Methyl salicylate, Chloromethyl methyl ether (MOM-Cl),
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Setup: In a flame-dried round-bottom flask under nitrogen, dissolve methyl salicylate (1.0 eq) in anhydrous DCM (0.5 M).
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Base Addition: Add DIPEA (2.5 eq) and cool the solution to 0°C.
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Protection: Dropwise add MOM-Cl (1.5 eq) over 20 minutes. Caution: MOM-Cl is a known carcinogen; use extreme care and proper ventilation.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc).
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Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash organics with 0.5 M HCl (to remove amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields Methyl 2-(methoxymethoxy)benzoate .
Step 2: Saponification
Reagents: Methyl 2-(methoxymethoxy)benzoate, Lithium Hydroxide (LiOH), THF, Water.
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Dissolution: Dissolve the intermediate ester in THF/Water (3:1 ratio).
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Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir vigorously at room temperature or mild heat (40°C) until the starting material is consumed (approx. 4–6 hours).
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Acidification: Carefully acidify the reaction mixture to pH ~3–4 using 1 M HCl. Note: Do not use strong concentrated acid or heat, as this will cleave the MOM group.
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Isolation: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate in vacuo to yield 2-(methoxymethoxy)benzoic acid as a white solid.
Mechanistic Visualization
The following diagram illustrates the protection mechanism via the oxocarbenium intermediate and the subsequent hydrolysis.
Figure 1: Synthetic pathway showing the generation of the reactive oxocarbenium species from MOM-Cl and the subsequent ester hydrolysis.[3]
Reactivity Profile & Applications
Stability Analysis
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Acid Lability: The MOM ether is an acetal (
). It is stable to basic conditions (e.g., NaOH, LiOH, NaH) and reducing agents (LiAlH₄). However, it is highly labile to aqueous acids (TFA, HCl, acetic acid/water). This property is exploited for deprotection at the end of a synthesis.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Thermal Stability: Generally stable up to 100°C in neutral/basic solvents.
Directed Ortho Metalation (DOM)
The primary strategic value of 2-(methoxymethoxy)benzoic acid (often used as its amide or ester derivative during this step) is in Directed Ortho Metalation . The oxygen atoms of the MOM group coordinate to Lithium, bringing the base (e.g.,
Figure 2: Coordination model for Directed Ortho Metalation (DOM). The MOM group anchors the Lithium cation, directing the base to the C-3 proton.
Applications in Drug Discovery
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Thrombin Inhibitors: Derivatives of 2-(methoxymethoxy)benzoic acid have been utilized in the synthesis of aromatic ether derivatives that act as thrombin inhibitors [1].
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Natural Product Synthesis: Used as a building block for polyketides and complex flavonoids where differential protection of phenols is required.
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Linker Chemistry: The carboxylic acid allows for amide coupling to pharmacophores, while the MOM group keeps the phenol latent until the final deprotection step.
Safety & Handling
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MOM-Cl Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a confirmed human carcinogen .
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Engineering Controls: Always handle in a certified fume hood.
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Alternative: Consider generating MOM-Cl in situ using dimethoxymethane and acyl chlorides if local regulations restrict MOM-Cl possession.
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Compound Safety: 2-(Methoxymethoxy)benzoic acid itself is an irritant. Standard PPE (gloves, goggles, lab coat) is required.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the acetal linkage.
References
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Pharmaffiliates. "2-(Methoxymethoxy)benzoic Acid - CAS 5876-91-5 Product Monograph." Pharmaffiliates Analytics & Synthetics. Link
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CymitQuimica. "Benzoic acid, 2-(methoxymethoxy)- Properties and Specifications." CymitQuimica Catalog. Link
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Google Patents. "Aromatic ether derivatives useful as thrombin inhibitors." WO2006057845A1. Link
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LGC Standards. "2-(Methoxymethoxy)benzoic Acid Reference Standard." LGC Standards. Link
- Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. (Foundational reference for DOM chemistry cited in context of MOM utility).
